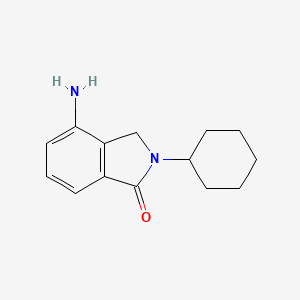

4-Amino-2-cyclohexyl-1-isoindolinone

Description

Contextualization within Isoindolinone and Phthalimide (B116566) Chemistry

The isoindolinone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. ontosight.ainih.gov This heterocyclic system, consisting of a fused benzene (B151609) and pyrrolidinone ring, forms the core of numerous natural products and synthetic molecules with therapeutic potential. researchgate.netnih.gov Isoindolinone derivatives have been explored for a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govnih.gov

Closely related to isoindolinones are phthalimides, which are isoindoline-1,3-diones. Phthalimide and its derivatives are versatile pharmacophores that have been extensively studied, leading to the development of notable drugs such as thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide. ucl.ac.ukmdpi.com The chemical versatility of the phthalimide scaffold allows for a wide range of structural modifications, influencing its biological activity. ucl.ac.uknih.gov The synthesis of isoindolinones and phthalimides can be achieved through various methods, often starting from phthalic anhydride (B1165640) or related precursors. nih.gov For instance, N-substituted phthalimides can be synthesized by reacting phthalic anhydride with amines. nih.gov

Significance of the Cyclohexyl and Amino Moieties in Medicinal Chemistry Scaffolds

The cyclohexyl and amino moieties are crucial functional groups in the design of bioactive molecules, each contributing unique properties that can enhance pharmacological activity and pharmacokinetic profiles.

The Cyclohexyl Moiety:

The cyclohexyl group is often employed in medicinal chemistry as a bioisosteric replacement for a phenyl ring. acs.orgdomainex.co.uk This substitution can lead to several advantageous changes in a molecule's properties, as outlined in the table below.

| Property | Phenyl Ring | Cyclohexyl Ring | Rationale for Bioisosteric Replacement |

| Geometry | Planar | Three-dimensional (chair/boat conformations) | The 3D nature of the cyclohexyl ring can provide a better fit into hydrophobic pockets of target proteins. blumberginstitute.org |

| Lipophilicity | Generally high | Can be similar to or slightly higher than a phenyl ring | While it can increase lipophilicity, it avoids the potential for aromatic-specific metabolic pathways. blumberginstitute.org |

| Metabolism | Susceptible to aromatic hydroxylation | Generally more metabolically stable | Avoids the formation of potentially reactive metabolites associated with aromatic rings. acs.org |

| Solubility | Can be low | Often improves aqueous solubility compared to the corresponding phenyl analog. acs.org |

The strategic incorporation of a cyclohexyl group can therefore enhance a compound's potency, improve its metabolic stability, and reduce potential toxicity. acs.org

The Amino Moiety:

The amino group is a fundamental functional group in medicinal chemistry due to its ability to form hydrogen bonds and act as a proton donor or acceptor at physiological pH. Its presence can significantly influence a molecule's solubility, basicity, and ability to interact with biological targets. In the context of isoindolinone and related scaffolds, the position and substitution of the amino group can drastically alter the biological activity. For example, in the 4-aminoquinoline (B48711) series of antimalarial drugs, the amino group is crucial for their mechanism of action. nih.govnih.gov Structure-activity relationship (SAR) studies on various classes of compounds have consistently demonstrated the importance of the amino group in modulating potency and selectivity. nih.govresearchgate.net

Overview of Research Domains Pertaining to 4-Amino-2-cyclohexyl-1-isoindolinone and its Analogues

While specific research focusing exclusively on this compound is limited, the known biological activities of its constituent parts and related analogs suggest several promising areas of investigation.

Anti-inflammatory Activity:

Many phthalimide and isoindolinone derivatives exhibit potent anti-inflammatory properties. nih.govbiomedgrid.com Some of these compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net Given that certain isoindoline (B1297411) derivatives have been synthesized and evaluated as COX inhibitors, it is plausible that this compound could also possess anti-inflammatory activity. researchgate.net

Anticancer Activity:

The isoindolinone core is a key feature of several anticancer agents. researchgate.net The well-known immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which are based on the phthalimide scaffold, are used in the treatment of multiple myeloma. ucl.ac.uk Research has shown that isoindoline derivatives can exhibit antiproliferative activity against various cancer cell lines. researchgate.net The specific substitution pattern on the isoindolinone ring system is critical for determining the anticancer potency and selectivity.

Antimicrobial and Antiviral Activity:

Derivatives of phthalimide have been synthesized and screened for their antibacterial, antifungal, and antimycobacterial activities, with some compounds showing significant potency. nih.gov The isoindolinone scaffold has also been identified in natural products with antibacterial properties. nih.gov The presence of the cyclohexyl group in some isoindolinone derivatives has been linked to enhanced antimicrobial activity, potentially by increasing cell membrane permeability. nih.gov

Neurological Disorders:

Phthalimide derivatives have been investigated for their potential in treating neurological conditions. Some have shown anticonvulsant effects, while others have been designed as inhibitors of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase. ucl.ac.uknih.gov

The combination of the isoindolinone core, the bioisosteric cyclohexyl group, and the pharmacologically active amino group makes this compound a compelling candidate for further investigation across these and other therapeutic areas. Future research will likely focus on the synthesis of this and related compounds, followed by comprehensive biological evaluation to elucidate their specific pharmacological profiles and potential as novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-cyclohexyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-13-8-4-7-11-12(13)9-16(14(11)17)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKGHZMKMKCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C2=O)C=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 4 Amino 2 Cyclohexyl 1 Isoindolinone Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical structure of newly synthesized isoindolinone derivatives. researchgate.net Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 4-Amino-2-cyclohexyl-1-isoindolinone derivatives.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the isoindolinone core typically appear as a complex multiplet in the range of δ 7.2-7.9 ppm. The proton at the chiral center (C3) of the isoindolinone ring often presents as a singlet around δ 5.4-5.5 ppm. rsc.org The protons of the N-cyclohexyl group exhibit signals in the upfield region, generally between δ 0.9-2.8 ppm, with the methine proton attached to the nitrogen appearing as a distinct multiplet. rsc.org The protons of the amino group (-NH₂) on the aromatic ring would be expected to produce a broad singlet.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) of the isoindolinone lactam ring is characteristically observed as a resonance around δ 170 ppm. rsc.org The aromatic carbons of the benzene (B151609) ring typically resonate in the δ 123-147 ppm region. Carbons of the cyclohexyl ring are found further upfield, generally in the δ 26-56 ppm range. rsc.org

Interactive Table: Typical NMR Chemical Shifts (δ, ppm) for Isoindolinone Derivatives

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Protons | 7.2 - 7.9 | 123 - 147 |

| Isoindolinone C3-H | 5.4 - 5.5 | 68 - 76 |

| Cyclohexyl Protons | 0.9 - 2.8 | 26 - 56 |

| Carbonyl Carbon | N/A | ~170 |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the molecule. The most prominent absorption band for isoindolinone derivatives is the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the region of 1690-1710 cm⁻¹. nih.gov The N-H stretching vibrations of the primary amino group on the aromatic ring are expected to produce signals in the 3300-3500 cm⁻¹ range. C-H stretching vibrations from the aromatic and cyclohexyl groups are observed around 2850-3100 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2950 |

| Carbonyl (C=O) | Stretch | 1690 - 1710 |

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can help confirm the structure. Using techniques like Electrospray Ionization (ESI), the molecule can be observed as a protonated molecular ion [M+H]⁺. rsc.org For this compound, this would correspond to a specific mass-to-charge ratio (m/z) that confirms its elemental composition. Analysis of the fragmentation can reveal the loss of the cyclohexyl group or other characteristic fragments of the isoindolinone core.

X-ray Crystallography for Molecular Geometry Determination

Single-crystal X-ray crystallography provides definitive proof of structure by mapping the precise positions of atoms in the solid state. This technique allows for the unambiguous determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions.

While data for the specific target molecule is not available, analysis of related structures provides significant insight. The isoindolinone ring system is generally planar. beilstein-journals.orgnih.gov The N-substituted cyclohexane (B81311) ring is expected to adopt a stable chair conformation to minimize steric strain. researchgate.net The orientation of the isoindolinone moiety relative to the cyclohexane ring (i.e., whether it is in an axial or equatorial position) would be a key feature determined by this analysis. In related N-substituted phthalimide (B116566) structures, the substituent often occupies an equatorial position to reduce unfavorable 1,3-diaxial interactions.

Dihedral Angle Analysis within the Molecular Structure

A dihedral angle, or torsion angle, describes the geometric relationship of two parts of a molecule around a connecting chemical bond. In the case of this compound, the key dihedral angles are those associated with the N-cyclohexyl bond and the bonds within the cyclohexane ring itself.

The orientation of the isoindolinone moiety relative to the cyclohexyl ring is a key feature. Computational modeling and data from analogous N-substituted phthalimides suggest that the bond connecting the nitrogen of the isoindolinone to the cyclohexyl ring allows for rotation, leading to different spatial arrangements. The energetically most favorable conformation would seek to minimize steric hindrance between the isoindolinone group and the hydrogens on the cyclohexane ring.

A comprehensive analysis of the dihedral angles would require specific experimental data from techniques like X-ray crystallography or advanced NMR spectroscopy, or through high-level computational chemistry studies. However, based on established principles of conformational analysis, a general understanding of the molecule's three-dimensional structure can be inferred.

Table 1: Predicted Key Dihedral Angles in this compound (Chair Conformation)

| Atoms Defining Dihedral Angle | Predicted Angle (Approximate) | Notes |

| C-C-C-C (within cyclohexane ring) | ~55-60° | Typical for a chair conformation, minimizing torsional strain. |

| H-C-C-H (axial-axial on adjacent carbons) | ~180° | Anti-periplanar arrangement, minimizing steric repulsion. |

| H-C-C-H (equatorial-equatorial on adjacent C) | ~60° | Gauche interaction. |

| C(ring)-C(ring)-N-C(isoindolinone) | Variable | Dependent on the rotational position of the isoindolinone group relative to the cyclohexane ring. The lowest energy conformation will minimize steric clashes. |

Stereochemical Aspects and Chiral Recognition in Cyclohexyl-Isoindolinone Systems (e.g., (R)-configuration at chiral centers)

The presence of chiral centers in this compound and its derivatives gives rise to stereoisomers, which can exhibit significantly different biological activities. The carbon atom of the cyclohexyl ring attached to the nitrogen of the isoindolinone is a potential chiral center, leading to (R) and (S) enantiomers.

The absolute configuration at these chiral centers is crucial in determining how the molecule interacts with other chiral molecules, such as biological receptors or chiral stationary phases in chromatography. The synthesis of enantiomerically pure isoindolinones is an active area of research, often employing stereoselective methods to produce a single desired enantiomer. For instance, the synthesis of specific enantiomers of isoindolinone derivatives has been achieved through resolution of racemic mixtures.

Chiral recognition is the process by which a chiral molecule (the selector) interacts differently with the two enantiomers of another chiral molecule (the selectand). This principle is fundamental to the separation of enantiomers by techniques such as chiral High-Performance Liquid Chromatography (HPLC). In the context of cyclohexyl-isoindolinone systems, the specific three-dimensional arrangement of the (R)- or (S)-configuration will dictate how it binds to a chiral stationary phase.

The "three-point interaction model" is a widely accepted concept in chiral recognition. It posits that for effective discrimination between enantiomers, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance.

In the case of an (R)-configured this compound, the spatial orientation of the amino group, the cyclohexyl ring, and the isoindolinone core will present a unique topographical and electronic surface for interaction. For example, the amino group can act as a hydrogen bond donor, the aromatic part of the isoindolinone can participate in π-π interactions, and the bulky cyclohexyl group can create specific steric constraints. A chiral stationary phase with complementary functionalities will bind more strongly to one enantiomer over the other, allowing for their separation.

The development of synthetic routes to access enantiomerically pure isoindolinones, such as those with a defined (R)-configuration, is of significant interest for pharmaceutical applications, as often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Biological Activity and Mechanistic Insights of 4 Amino 2 Cyclohexyl 1 Isoindolinone Analogues

Modulation of Cellular Pathways and Molecular Targets

While specific studies on 4-Amino-2-cyclohexyl-1-isoindolinone analogues as direct STAT3 inhibitors are not extensively detailed in the reviewed literature, the inhibition of the STAT3 signaling pathway by various small molecules is a well-established anti-cancer strategy. nih.gov Persistent activation of STAT3 is a common feature in numerous human cancers, including pancreatic, breast, and brain tumors, where it drives tumorigenesis by upregulating genes involved in survival, proliferation, and immune evasion. patsnap.comnih.govmdpi.com Therefore, the potential effects of compounds targeting this pathway can be understood through the established mechanisms of known STAT3 inhibitors.

The primary mechanism for STAT3 activation involves phosphorylation at the tyrosine 705 (Tyr705) residue by upstream kinases such as Janus kinases (JAKs) or Src kinases. frontiersin.org This phosphorylation event is critical for the subsequent dimerization of STAT3 monomers through reciprocal interactions involving their Src Homology 2 (SH2) domains. mdpi.comaacrjournals.org The activated STAT3 dimer then translocates to the nucleus, where it binds to DNA and initiates the transcription of target genes. patsnap.com

Small molecule inhibitors are frequently designed to disrupt this activation cascade. nih.gov A primary strategy is the direct or indirect inhibition of STAT3 phosphorylation. patsnap.com Compounds like BP-1-102 and C188-9 have been shown to effectively decrease the levels of phosphorylated STAT3 (pSTAT3). patsnap.com Other inhibitors are designed to bind directly to the SH2 domain, physically preventing the formation of STAT3 dimers even if phosphorylation occurs. mdpi.comfrontiersin.orgaacrjournals.org By blocking either phosphorylation or dimerization, these agents effectively halt the activation of the STAT3 signaling pathway. frontiersin.org

The inhibition of STAT3 activation has profound effects on cancer cell behavior by altering the expression of critical downstream target genes. aacrjournals.org Constitutively active STAT3 promotes the transcription of proteins that are essential for tumor survival and progression. patsnap.comnih.gov Consequently, blocking this pathway leads to a variety of anti-tumor phenotypes.

Reduced Cell Viability and Apoptosis Induction: STAT3 activation upregulates the expression of anti-apoptotic proteins such as Bcl-2, Bcl-XL, Mcl-1, and survivin. patsnap.comnih.govnih.gov Inhibition of STAT3 signaling leads to the downregulation of these survival factors, which in turn sensitizes cancer cells to apoptosis (programmed cell death). aacrjournals.orgaacrjournals.org

Inhibition of Cell Growth and Proliferation: STAT3 promotes cell cycle progression by increasing the expression of key regulatory proteins like cyclin D1. patsnap.comfrontiersin.org Small molecule inhibitors that block STAT3 activation can induce cell cycle arrest, thereby suppressing tumor cell growth and proliferation. nih.gov

Suppression of Colony Formation and Metastasis: Anchorage-independent growth, a hallmark of transformed cells, is often dependent on STAT3 signaling. nih.gov Furthermore, STAT3 regulates the expression of genes involved in cell migration and invasion, such as matrix metalloproteinases (MMPs). nih.govaacrjournals.org By inhibiting STAT3, small molecules can reduce the ability of cancer cells to form colonies and metastasize. aacrjournals.orgnih.gov

Table 1: Effects of STAT3 Inhibition on Tumor Cell Phenotypes This table is interactive. You can sort and filter the data.

| Biological Effect | Associated STAT3 Target Genes | Outcome of Inhibition | References |

|---|---|---|---|

| Decreased Cell Viability | Bcl-2, Bcl-XL, Mcl-1, Survivin | Induction of Apoptosis | patsnap.com, aacrjournals.org, nih.gov |

| Reduced Cell Growth | Cyclin D1, MYC | Cell Cycle Arrest | patsnap.com, frontiersin.org |

| Impaired Colony Formation | Genes for anchorage-independent growth | Reduced tumorigenic potential in vitro | nih.gov |

| Inhibited Cell Migration | Matrix Metalloproteinases (MMPs) | Decreased metastatic potential | aacrjournals.org, nih.gov |

The cytochrome bc1 complex (also known as complex III) is a critical enzyme within the mitochondrial electron transport chain. mdpi.com It plays a central role in ATP synthesis by transferring electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane. pnas.org This complex is a validated drug target for pathogens, including the malaria parasite Plasmodium falciparum and Mycobacterium tuberculosis. mdpi.comnih.gov The bc1 complex contains two distinct binding sites for substrates and inhibitors: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site. mdpi.compnas.org

In P. falciparum, the bc1 complex is essential for parasite survival. quantbiolab.com Its inhibition leads to the collapse of the mitochondrial membrane potential and a halt in ATP production. nih.govresearchgate.net Critically, it also blocks the regeneration of ubiquinone, which is a required cofactor for dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines. mdpi.compnas.org This dual impact makes the bc1 complex an effective antimalarial target. Atovaquone, a well-known antimalarial, functions by inhibiting the Qo site of the parasite's bc1 complex. mdpi.comquantbiolab.com

The cytochrome bc1 complex is also a promising target for antituberculosis agents. nih.gov The respiratory chain of M. tuberculosis is a highly susceptible target for small molecules. Inhibitors targeting the bc1 complex have shown potent activity, and a characteristic feature of these inhibitors is their enhanced efficacy against mutant bacterial strains that lack the alternative cytochrome bd oxidase, which can otherwise compensate for bc1 inhibition.

The inhibitory activity of compounds against the cytochrome bc1 complex is typically evaluated using in vitro enzymatic assays. These assays measure the enzyme's catalytic activity, which is the ubiquinol:cytochrome c oxidoreductase activity.

A common method is a spectrophotometric assay that monitors the reduction of cytochrome c over time. The assay mixture generally contains the isolated and purified bc1 complex (or mitochondrial membrane preparations rich in the complex), a substrate analogue of ubiquinol (such as decylubiquinol or DBH₂), and oxidized cytochrome c as the electron acceptor. The reduction of cytochrome c is observed by measuring the increase in absorbance at a specific wavelength (e.g., 550 nm). The inhibitory potential of a test compound is determined by measuring the reduction in the rate of this reaction in its presence.

Table 2: Typical Components of a Cytochrome bc1 Enzymatic Assay This table is interactive. You can sort and filter the data.

| Component | Function | Example |

|---|---|---|

| Enzyme Source | Provides the cytochrome bc1 complex | Purified bovine or yeast bc1 complex, mitochondrial membranes |

| Electron Donor | Substrate for the Qo site | Decylubiquinol (DBH₂) |

| Electron Acceptor | Reduced by the complex | Oxidized Cytochrome c |

| Buffer System | Maintains optimal pH and ionic strength | Tris-HCl, Potassium Phosphate |

| Test Compound | Potential inhibitor | This compound analogue |

Certain inhibitors targeting parasitic metabolic pathways exhibit a "delayed death" or slow-acting phenotype. plos.org This phenomenon is well-documented for antimalarials that target housekeeping functions of the apicoplast, a non-photosynthetic plastid in Plasmodium. plos.org While the cytochrome bc1 complex is a mitochondrial target, some of its inhibitors can also result in a slow onset of action. researchgate.net

In this delayed death scenario, the parasite successfully completes the first 48-hour intraerythrocytic replication cycle after drug exposure, producing viable daughter merozoites that infect new red blood cells. researchgate.net However, these progeny fail to fully develop in the second replication cycle. plos.orgresearchgate.net The parasite's growth is typically arrested at the trophozoite or schizont stage of this second cycle, preventing the formation of the third generation of parasites. researchgate.net

The molecular basis for this delayed effect can be the disruption of a metabolic pathway whose products are not immediately required but are essential for the establishment of a new parasite in a host cell. For example, inhibition of the apicoplast prevents the synthesis of isopentenyl pyrophosphate (IPP), a precursor for all isoprenoids. plos.org The loss of isoprenoids disrupts downstream processes like protein prenylation, which is critical for vesicular trafficking and the proper function of the parasite's digestive vacuole. This ultimately leads to the parasite starving to death in the subsequent cycle. plos.org A slow-acting mechanism against the bc1 complex could similarly involve the gradual depletion of a crucial metabolic pool that is only exhausted after one full replication cycle.

Enzyme Inhibition

Isoindolinone derivatives have demonstrated notable inhibitory effects against a variety of enzymes, playing a crucial role in the modulation of physiological and pathological processes.

Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Studies on structurally related 4-aminoquinoline (B48711) derivatives bearing an adamantane (B196018) moiety have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constants (Kᵢ) in the micromolar to nanomolar range. nih.gov For instance, some of these compounds exhibited Kᵢ values for AChE inhibition ranging from 0.075 to 9.0 µM. nih.gov While not direct analogues of this compound, these findings highlight the potential of related nitrogen-containing heterocyclic compounds to interact with and inhibit cholinesterases. Further research into isoindoline (B1297411) derivatives has also shown inhibitory activity against acetylcholinesterase at the micromolar level. nih.gov

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in the mycolic acid biosynthetic pathway, making it a prime target for antitubercular drugs. nih.govresearchgate.net Isoindolinone and azaisoindolinone scaffolds have been designed and evaluated as direct inhibitors of InhA. nih.govresearchgate.net These compounds were developed based on the structure of the active metabolite of isoniazid, a frontline antitubercular drug that targets InhA. researchgate.net Chemical modifications of the azaisoindolinone scaffold have led to the synthesis of new compounds with in vitro inhibitory activity against InhA. nih.govaminer.org While some of these (aza)isoindolinones were effective at inhibiting InhA activity and the in vitro growth of M. tuberculosis, they did not consistently inhibit mycolic acid biosynthesis within the mycobacteria, suggesting a complex mechanism of action. nih.govaminer.org

Table 1: Enzyme Inhibitory Activity of Selected Isoindolinone and Related Analogues

| Compound Class | Target Enzyme | Activity/Potency | Reference(s) |

|---|---|---|---|

| 4-Aminoquinoline-adamantane derivatives | Acetylcholinesterase (AChE) | Kᵢ values ranging from 0.075 to 9.0 µM | nih.gov |

| Isoindoline derivatives | Acetylcholinesterase (AChE) | Micromolar (µM) level inhibition | nih.gov |

| (Aza)isoindolinone-type compounds | Mycobacterium tuberculosis InhA | In vitro inhibitory activity | nih.govaminer.org |

Receptor Modulation

In addition to enzyme inhibition, isoindolinone-related structures have been found to modulate the activity of specific receptors, indicating their potential in treating a range of conditions, including metabolic disorders.

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G protein-coupled receptor that plays a significant role in the regulation of energy homeostasis and food intake. mdpi.comwikipedia.org Consequently, antagonists of MCH-R1 are being actively investigated as potential anti-obesity therapeutics. mdpi.comresearchgate.net A large number of quinoline (B57606) and quinazoline (B50416) derivatives have been synthesized and evaluated for their MCH-R1 antagonist activity. mdpi.com These antagonists are crucial for understanding the mechanism of MCH action and for developing treatments for obesity. nih.gov The development of potent and selective MCH-R1 antagonists has been a focus of many medicinal chemistry programs. researchgate.netnih.gov While the specific antagonism of this compound on MCH-R1 is not detailed, the structural similarities of the cyclohexylamino moiety to components of known MCH-R1 antagonists, such as certain quinazoline derivatives, suggest a potential for interaction with this receptor. mdpi.com The challenge in developing these antagonists lies in achieving high potency and a good pharmacokinetic profile while avoiding off-target effects, such as cardiotoxicity due to hERG channel inhibition. mdpi.com

Antimicrobial Research

The antimicrobial potential of isoindolinone and isoindoline derivatives has been explored against various pathogens, including bacteria and parasites.

As mentioned in the context of InhA inhibition, isoindolinone-based compounds have shown promise as anti-mycobacterial agents. nih.govresearchgate.net A series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized and demonstrated anti-mycobacterial activities. nih.govrsc.org One of the most potent compounds in a study, featuring a butyl spacer and a piperidine (B6355638) substituent on the isoindoline ring, exhibited a minimum inhibitory concentration (MIC₉₉) of 6.25 μg/mL against Mycobacterium tuberculosis. nih.govrsc.org Conjugates of isoindoline-1,3-dione with other active moieties have also yielded compounds with activity against M. tuberculosis. nih.gov Furthermore, triads of 4-aminoquinoline-isoindoline-dione-isoniazid have exhibited promising activities against the mc²6230 strain of M. tuberculosis, with MIC values in the range of 5.1-11.9 µM. researchgate.net

The antimicrobial spectrum of isoindoline derivatives extends to Gram-negative bacteria such as Escherichia coli. While specific data for this compound is not available, broader studies on related compounds have assessed their efficacy. For instance, newly synthesized aurone (B1235358) derivatives were tested against a panel of microbes including E. coli. mdpi.com

Several studies have highlighted the antimalarial potential of isoindolinone and related heterocyclic compounds. researchgate.netnih.gov Bioassay-guided fractionation of an extract from the fungus Entonaema sp. led to the isolation of new isoindolinone derivatives, termed entonalactams A-C, which were tested for their in vitro activity against Plasmodium falciparum. nih.gov Imidazo[2,1-a]isoindol-5-ol derivatives have also been synthesized and evaluated, with several compounds showing significant in vitro antimalarial activity with IC₅₀ values as low as 60 nM. researchgate.net These compounds are believed to exert their effect by inhibiting heme polymerization. researchgate.net

Table 2: Antimicrobial Activity of Selected Isoindolinone and Related Analogues

| Compound Class | Target Organism | Activity/Potency | Reference(s) |

|---|---|---|---|

| Isoindoline-1,3-dione-4-aminoquinolines | Mycobacterium tuberculosis | MIC₉₉ of 6.25 μg/mL for the most potent compound | nih.govrsc.org |

| 4-Aminoquinoline-isoindoline-dione-isoniazid triads | Mycobacterium tuberculosis (mc²6230) | MIC values in the range of 5.1-11.9 µM | researchgate.net |

| Entonalactams A-C (isoindolinone derivatives) | Plasmodium falciparum | Tested for in vitro activity | nih.gov |

| Imidazo[2,1-a]isoindol-5-ol derivatives | Plasmodium falciparum | IC₅₀ values as low as 60 nM | researchgate.net |

Antiviral Research on Isoindoline Derivatives

The isoindole scaffold is recognized for a wide array of biological activities, including antiviral properties. researchgate.net The linkage, fusion, or substitution of the isoindole ring with other chemical moieties has led to the development of effective antiviral agents. researchgate.net Research has demonstrated that isoquinoline (B145761) derivatives, which share a similar bicyclic core, possess antiviral activities against influenza viruses by targeting the viral polymerase. nih.gov While specific antiviral studies on this compound are not prominent, the broader family of isoindoline and related heterocyclic compounds represents a promising area for the discovery of new antiviral agents. researchgate.netmdpi.com For example, a series of indole (B1671886) derivatives containing a quinoline structure showed significant activity against the tobacco mosaic virus (TMV). researchgate.net

Structure Activity Relationship Sar Studies of 4 Amino 2 Cyclohexyl 1 Isoindolinone and Its Structural Analogues

Impact of Substitutions on the Isoindolinone Core and Peripheral Groups

The biological activity of 4-Amino-2-cyclohexyl-1-isoindolinone derivatives can be significantly altered by chemical modifications to three principal regions: the 4-amino group on the phthaloyl ring, the N-substituent which is the cyclohexyl moiety, and the isoindolinone lactam ring itself.

While direct SAR studies on the 4-amino group of the this compound scaffold are not extensively detailed in publicly available research, principles can be drawn from related heterocyclic compounds like 4-aminoquinolines. In these analogous systems, the basicity and electronic nature of the amino group and its substituents are critical for activity.

The N-cyclohexyl group is a key structural feature that dictates the compound's lipophilicity and conformational presentation. Its non-planar, saturated nature distinguishes it from flat aromatic substituents, allowing for specific three-dimensional interactions within a binding pocket.

The cyclohexane (B81311) ring predominantly exists in a low-energy chair conformation to minimize angular and torsional strain. scilit.com This rigid conformation orients the N-isoindolinone substituent in either an axial or equatorial position, which can significantly affect the molecule's biological activity. The equatorial position is generally more stable for bulky substituents, minimizing steric hindrance. nih.gov

Replacing the cyclohexyl group with other moieties significantly alters the molecule's physicochemical properties and, consequently, its biological activity. The choice of replacement dictates changes in solubility, metabolic stability, and the potential for new interactions with the target. researchgate.net

For example, replacing a cyclohexyl group with a simple alkyl chain, such as an ethyl group, has been shown to reduce antimicrobial and antioxidant activity in certain isoindolinone derivatives. This suggests that the bulky, lipophilic nature of the cyclohexyl ring is beneficial for these specific activities. In contrast, replacing a phenyl ring with a bicyclohexyl (B1666981) group in other molecular scaffolds has been shown to maintain potency while greatly increasing metabolic stability, leading to improved pharmacokinetic exposure. researchgate.net This is often because saturated rings like cyclohexane are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings. researchgate.net

Similarly, introducing heterocyclic rings like piperidine (B6355638) or morpholine (B109124) in place of other cyclic moieties can improve metabolic stability and solubility. researchgate.net The table below summarizes the general effects observed when replacing a cyclohexyl or related cyclic group in bioactive molecules.

| Original Group | Replacement Group | Observed Effect on Properties | Reference Example |

|---|---|---|---|

| Cyclohexanol | Ethyl | Reduced antimicrobial and antioxidant activity. | Isoindolinone derivatives |

| Phenyl | Bicyclohexyl | Maintained potency with greatly increased metabolic stability. | MDM2 inhibitors |

| Piperazine | Piperidine | Improved metabolic stability in rat liver microsomes. | Dopamine transporter (DAT) inhibitors |

In many applications, the isoindolinone core and its N-substituent are part of a larger molecule where they are connected to another pharmacophore via a linker. The composition and structure of this linker are critical for biological efficacy. Incorporating amino acid-based units, such as alanine (B10760859) or proline, into the linker can modulate the molecule's flexibility, conformation, and solubility.

Role of the Cyclohexyl Moiety and its Substituents

Correlation of Structural Modifications with Biological Potency, Selectivity, and Metabolic Stability

The systematic structural modifications discussed above directly correlate with key pharmacological parameters: potency, selectivity, and metabolic stability. Understanding these correlations is the ultimate goal of SAR studies, guiding the design of optimized drug candidates.

Potency: Potency is often enhanced by optimizing the fit of the molecule into its target binding site. This is influenced by the conformation of the cyclohexyl ring (e.g., trans vs. cis isomers leading to different binding affinities) and the electronic nature of substituents on the isoindolinone core. chemmethod.com For instance, substitutions on a phenyl ring in other complex inhibitors have been shown to modulate potency by forming new interactions within the binding pocket.

Selectivity: Selectivity for a specific biological target over others is critical for minimizing off-target effects. It can be improved by exploiting subtle differences in the binding sites of related proteins. Replacing a carboxylic acid with a bulkier 1H-tetrazole moiety, for example, can disrupt interactions in one protein's active site more than another, thereby enhancing selectivity. Similarly, the rigid conformation imposed by the trans-cyclohexyl group can confer a specific geometry that is recognized by the intended target but not by off-targets. chemmethod.com

Metabolic Stability: A significant challenge in drug design is preventing rapid metabolic breakdown. Saturated rings like cyclohexane are generally more metabolically stable than aromatic rings because they lack sites for epoxidation and are less prone to CYP-mediated oxidation. researchgate.net Studies have shown that replacing metabolically labile groups, such as piperazine, with more stable ones, like piperidine, can significantly improve stability in liver microsome assays without compromising affinity. Blocking common sites of metabolism, for instance, the 4-position of a cyclohexyl ring, with inert groups like fluorine, is another effective strategy to enhance metabolic stability. researchgate.net

The following table summarizes the correlation between specific structural modifications and their impact on these key biological parameters.

| Structural Modification | Impact on Potency | Impact on Selectivity | Impact on Metabolic Stability |

|---|---|---|---|

| trans-Cyclohexyl Stereochemistry | Can fine-tune binding affinity (may be weaker or stronger depending on target). | Rigid conformation can enhance selectivity for the target protein. | Generally stable. |

| Replacement of Phenyl with Cyclohexyl | Often maintained. | Dependent on target interactions. | Significantly increased due to reduced susceptibility to oxidation. |

| Replacement of Piperazine with Piperidine | Often maintained. | Generally maintained. | Significantly improved. |

| Introduction of Bulky/Charged Groups | Can increase or decrease depending on fit in binding pocket. | Can be dramatically altered by exploiting unique features of the target. | Variable, can block metabolic sites or introduce new ones. |

Computational Chemistry and Molecular Modeling of 4 Amino 2 Cyclohexyl 1 Isoindolinone Systems

Molecular Dynamics Simulations to Understand Dynamic Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the time-resolved behavior of 4-Amino-2-cyclohexyl-1-isoindolinone within a biological system. These simulations, by solving Newton's equations of motion for a system of atoms and molecules, can reveal the intricate dance of interactions between the ligand and its target protein, providing insights that are often inaccessible through static modeling techniques alone.

In the context of isoindolinone derivatives, MD simulations are instrumental in assessing the stability of the ligand-protein complex, characterizing the nature of the binding interactions, and understanding the conformational changes that may occur upon binding. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on analogous isoindolinone-containing structures.

A typical MD simulation protocol for a this compound-protein complex would involve several key stages. Initially, the system is prepared by placing the docked ligand-protein complex in a solvent box, typically water, with appropriate ions to neutralize the system and mimic physiological conditions. The system is then subjected to energy minimization to relieve any steric clashes. Subsequently, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectory of the atoms is recorded over a period of time, often in the nanosecond to microsecond range.

Analysis of the MD trajectory can provide a wealth of information. For instance, the root-mean-square deviation (RMSD) of the protein and ligand atoms can be calculated to assess the stability of the complex over time. A stable complex will typically exhibit a low and converging RMSD value. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be involved in ligand binding.

Furthermore, a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, can be performed. This allows for the identification of key amino acid residues that are crucial for the binding of this compound. The persistence of these interactions throughout the simulation provides a measure of their strength and importance.

The following table illustrates a hypothetical summary of results from an MD simulation study on a this compound-protein complex, based on common findings in similar systems.

| Simulation Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a reasonable timescale to assess complex stability. |

| RMSD of Protein Backbone | 1.5 ± 0.3 Å | Indicates a stable protein structure throughout the simulation. |

| RMSD of Ligand | 0.8 ± 0.2 Å | Suggests the ligand remains stably bound in the active site. |

| Key Interacting Residues | Tyr123, Phe256, Arg301 | Highlights critical amino acids for binding affinity. |

| Hydrogen Bond Occupancy | > 75% with Arg301 | Indicates a strong and persistent hydrogen bond interaction. |

| Hydrophobic Interactions | Cyclohexyl ring with Tyr123 and Phe256 | Demonstrates the importance of the hydrophobic moiety for binding. |

Pharmacophore Mapping and Virtual Screening Approaches for Hit Identification and Optimization

Pharmacophore mapping is a cornerstone of rational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for this compound would typically be generated based on the ligand's structure and its interactions with a target receptor, or by aligning a set of active molecules and extracting their common features.

The key pharmacophoric features of this compound are likely to include:

A Hydrogen Bond Donor: The primary amino group at the 4-position of the isoindolinone core.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the isoindolinone ring.

A Hydrophobic Feature: The cyclohexyl ring attached to the nitrogen atom.

An Aromatic Ring: The benzene (B151609) ring of the isoindolinone scaffold.

These features can be spatially arranged to create a 3D pharmacophore model. This model serves as a powerful query for virtual screening of large compound libraries to identify novel molecules, or "hits," that possess a similar arrangement of features and are therefore likely to exhibit similar biological activity.

Virtual screening using a pharmacophore model derived from this compound would involve computationally filtering databases of chemical compounds. Molecules that match the pharmacophore query are selected for further investigation, such as molecular docking and in vitro testing. This approach significantly narrows down the number of compounds to be synthesized and tested, thereby accelerating the drug discovery process.

Moreover, pharmacophore models are invaluable for lead optimization. By understanding the key features required for activity, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its potency, selectivity, or pharmacokinetic properties. For example, modifications to the cyclohexyl group could be explored to optimize hydrophobic interactions, or the substitution pattern on the aromatic ring could be altered to introduce additional interaction points.

A hypothetical pharmacophore model for a class of inhibitors including this compound might be characterized by the features and geometric constraints outlined in the table below.

| Feature | Type | Geometric Constraint (Distance in Å) |

| HBD1 | Hydrogen Bond Donor | - |

| HBA1 | Hydrogen Bond Acceptor | HBD1 - HBA1: 4.5 - 5.0 |

| HYD1 | Hydrophobic | HBA1 - HYD1: 3.0 - 3.5 |

| ARO1 | Aromatic Ring | HBD1 - ARO1: 6.0 - 6.5 |

This structured approach, combining pharmacophore mapping and virtual screening, is a highly effective strategy for the discovery and development of novel therapeutic agents based on the this compound scaffold.

Future Directions and Research Perspectives

Development of Novel Analogues for Undiscovered Biological Targets

The isoindolinone core is associated with a remarkable range of biological activities, including antitumor, anti-inflammatory, antiviral, and antipsychotic properties. nih.govmdpi.comresearchgate.net Derivatives have been identified as inhibitors of enzymes like carbonic anhydrases and histone deacetylases (HDACs), and as modulators of targets such as metabotropic glutamate (B1630785) receptors. nih.govnih.govnih.gov This known polypharmacology of the isoindolinone scaffold suggests that analogues of 4-Amino-2-cyclohexyl-1-isoindolinone could be designed to interact with a multitude of biological targets, some of which may be currently undiscovered.

Future synthetic efforts should focus on creating a library of analogues by modifying the amino and cyclohexyl substituents. For instance, acylation or sulfonylation of the 4-amino group could lead to compounds with altered electronic and steric properties, potentially targeting different enzymatic active sites or receptors. Modifications to the cyclohexyl ring, such as the introduction of hydroxyl or keto groups, could enhance interactions with biological targets through hydrogen bonding or other polar contacts. These novel analogues should then be screened against a broad panel of biological assays to identify novel and unexpected therapeutic applications. The diverse bioactivities already observed for this class of compounds, ranging from anticancer to antimicrobial effects, underscore the potential for discovering new and potent therapeutic agents. nih.govjocpr.com

Integration of Advanced Computational and Experimental Approaches for Rational Design

To streamline the discovery of potent and selective analogues of this compound, a synergistic approach integrating advanced computational modeling with experimental validation is crucial. Molecular docking and quantitative structure-activity relationship (QSAR) studies have been successfully employed in the design of other isoindolinone derivatives, for instance, in the development of cholinesterase inhibitors for Alzheimer's disease therapy. nih.gov

This rational design process should begin with the in silico modeling of this compound interacting with the binding sites of known isoindolinone targets. These computational models can predict binding affinities and modes, guiding the design of new analogues with improved potency and selectivity. For example, docking studies could help in designing derivatives with specific substitutions on the cyclohexyl or phenyl rings to optimize interactions with a target protein. The synthesized compounds would then be subjected to experimental validation through in vitro and cell-based assays. This iterative cycle of computational design, chemical synthesis, and biological testing will accelerate the development of drug candidates with desired pharmacological profiles.

Exploration of Stereochemical Impacts on Bioactivity and Selectivity

The presence of stereocenters in a molecule can have a profound impact on its biological activity, with different enantiomers or diastereomers often exhibiting distinct pharmacological profiles. The this compound structure contains a chiral center at the 4-position of the isoindolinone ring and potentially on the cyclohexyl ring, depending on its substitution and conformation. It has been reported that enantiopure isoindolinones can exhibit enhanced biological properties. researchgate.net

Therefore, a critical area for future research is the stereoselective synthesis of the different stereoisomers of this compound and its derivatives. acs.org The biological activity and selectivity of each individual isomer should be evaluated to determine the optimal stereochemistry for a given biological target. This exploration could lead to the identification of isomers with significantly improved potency and reduced off-target effects. Understanding the stereochemical requirements for bioactivity will be essential for the development of highly specific and effective therapeutic agents based on this scaffold.

Elucidation of Broader Pharmacological Profiles of this compound Derivatives

Given the wide spectrum of biological activities associated with the isoindolinone scaffold, it is imperative to conduct a comprehensive pharmacological profiling of this compound and its newly synthesized analogues. nih.govmdpi.com This should go beyond primary efficacy studies and include investigations into their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for off-target effects and cytotoxicity. nih.gov

A broader understanding of the pharmacological profile will help in identifying the most promising therapeutic areas for these compounds. For instance, while a derivative might show potent anticancer activity, it could also possess unforeseen cardiovascular or neurological effects that need to be characterized. nih.gov Comprehensive profiling will aid in selecting the most promising lead compounds for further development and will provide a clearer picture of their potential therapeutic window and safety margins. This systematic approach will be crucial for translating the potential of this compound derivatives into clinically successful therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-cyclohexyl-1-isoindolinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted phthalimide precursors with cyclohexylamine derivatives. Key factors include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalytic acid/base conditions. For purity, column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Monitor intermediates via TLC and characterize final products using -NMR and HPLC-MS .

- Data Consideration : Yield optimization can employ factorial design to test variables like stoichiometry and reaction time, reducing experimental iterations .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use - and -NMR to confirm cyclohexyl and isoindolinone ring protons. X-ray crystallography (as in ) resolves stereochemistry and hydrogen bonding. Compare experimental IR spectra with computational DFT simulations to verify functional groups (e.g., amine stretching at 3300–3500 cm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While GHS data may be limited ( ), assume standard amine-handling precautions: use fume hoods, nitrile gloves, and avoid skin contact. Store under inert gas (N) to prevent oxidation. Conduct risk assessments for novel derivatives using predictive toxicity models (e.g., OECD QSAR Toolbox) .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s bioactivity compared to other alkyl/aryl analogs?

- Methodological Answer : Perform comparative SAR studies using in vitro assays (e.g., enzyme inhibition). The cyclohexyl group’s hydrophobicity may enhance membrane permeability, quantified via logP measurements. Pair with molecular docking (AutoDock Vina) to assess binding affinity differences in target proteins .

- Data Contradictions : Discrepancies in activity may arise from crystallographic vs. solution-phase conformations. Use MD simulations to reconcile differences .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Replicate studies under controlled conditions (pH, temperature, ionic strength). Use dynamic light scattering (DLS) to monitor aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking. Meta-analysis of literature data can identify methodological outliers (e.g., solvent purity issues) .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic or photochemical applications?

- Methodological Answer : Apply DFT (Gaussian 16) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Validate with experimental UV-Vis and cyclic voltammetry. For photostability, simulate excited-state dynamics using TD-DFT .

Q. What experimental designs are optimal for studying surface adsorption or interfacial behavior of this compound?

- Methodological Answer : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption on model surfaces (e.g., silica, polymers). Pair with ToF-SIMS for molecular orientation analysis. Control humidity and temperature to mimic real-world environments .

Methodological Framework for Research Design

- Theoretical Alignment : Ground hypotheses in isoindolinone pharmacology () or heterocyclic reaction mechanisms ( ). For interdisciplinary studies, integrate frameworks from chemical engineering () or surface science ( ).

- Data Validation : Employ pre-test/post-test designs with control groups to isolate variables ( ). Use multivariate statistics (ANOVA, PCA) for high-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.